4-Trifluoromethyl diphenyl sulfide
Overview
Description
4-Trifluoromethyl diphenyl sulfide is an organic compound with the chemical formula C13H9F3S. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a diphenyl sulfide structure. This compound is known for its colorless to pale yellow crystalline appearance and its solubility in common organic solvents such as ethanol, dimethylformamide, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Trifluoromethyl diphenyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of 4-trifluoromethylphenylboronic acid with thiophenol under Suzuki–Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethyl diphenyl sulfide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions. For example, it can react with halogenated compounds to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of this compound can yield thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogenating agents (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various halogenated or alkylated derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and other reduced sulfur compounds.
Scientific Research Applications
4-Trifluoromethyl diphenyl sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the development of drugs with improved metabolic stability and bioavailability.
Industry: It is used in the production of agrochemicals, materials science, and as a precursor for various specialty chemicals
Mechanism of Action
The mechanism of action of 4-trifluoromethyl diphenyl sulfide involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The trifluoromethyl group can also influence the compound’s electronic properties, making it a valuable moiety in the design of bioactive molecules .
Comparison with Similar Compounds
4-Trifluoromethylphenyl Sulfide: Similar structure but lacks the second phenyl ring.
4-Trifluoromethylphenyl Sulfone: Contains a sulfone group instead of a sulfide.
4-Trifluoromethylphenyl Sulfoxide: Contains a sulfoxide group instead of a sulfide.
Uniqueness: 4-Trifluoromethyl diphenyl sulfide is unique due to its combination of the trifluoromethyl group and the diphenyl sulfide structure. This combination imparts distinct electronic and steric properties, making it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
1-phenylsulfanyl-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3S/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQZDUABIJNHRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540805 | |
Record name | 1-(Phenylsulfanyl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53451-90-4 | |
Record name | 1-(Phenylsulfanyl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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